Boc-Arg(Pbf)-OH

Catalog No.
S762642
CAS No.
200124-22-7
M.F
C24H38N4O7S
M. Wt
526.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Pbf)-OH

CAS Number

200124-22-7

Product Name

Boc-Arg(Pbf)-OH

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C24H38N4O7S

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1

InChI Key

CVFXPOKENLGCID-KRWDZBQOSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C

may contain ~10% solvent

Boc-Arg(Pbf)-OH (CAS: 200124-22-7) is a specialized, orthogonally protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation. It features a tert-butyloxycarbonyl (Boc) group for α-amine protection and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group masking the highly basic guanidino side chain [1]. Unlike legacy arginine derivatives that require extremely harsh conditions for side-chain deprotection, the Pbf group is highly acid-labile and can be cleanly removed using standard trifluoroacetic acid (TFA) cocktails . This dual-acid-labile profile makes Boc-Arg(Pbf)-OH a critical procurement choice for hybrid Fmoc/Boc synthesis strategies, the production of tryptophan-rich sequences, and the solution-phase functionalization of nanomaterials where harsh deprotection environments would degrade the target molecule.

Research Fit

Dual Boc/Pbf protection for SPPS workflow integration
High enantiomeric purity supports stereochemical control
Compatible with DMF and DMSO solvent systems

Substituting Boc-Arg(Pbf)-OH with legacy in-class alternatives fundamentally alters the required manufacturing infrastructure and safety protocols. Replacing it with Boc-Arg(Tos)-OH forces a facility to utilize anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage, necessitating specialized Teflon equipment and introducing severe chemical hazards [1]. Alternatively, using Boc-Arg(NO2)-OH requires hydrogenolysis or HF, which is often incompatible with sulfur-containing residues or reducible functional groups . Furthermore, substituting with Fmoc-Arg(Pbf)-OH at the N-terminus of a sequence introduces an unnecessary base-catalyzed deprotection step (piperidine) prior to cleavage, which can trigger late-stage degradation such as aspartimide formation. Consequently, Boc-Arg(Pbf)-OH is strictly non-interchangeable when a single, mild TFA-based global deprotection step is required for both the α-amine and the side chain.

Substitution Risk

Boc-Arg(Pbf)-OH
Fmoc-Arg(Pbf)-OH: N-terminal protection strategy may shift coupling and deprotection protocols
Boc-Arg(Pbf)-OH
Boc-Arg(Mtr)-OH: Slower deprotection and higher sulfonation risk may compromise purity
Boc-Arg(Pbf)-OH
Unprotected arginine: Uncontrolled side-chain reactivity can lead to branching and impurities

HF-Free Deprotection

Historically, the incorporation of Boc-protected arginine required side-chain protection with a tosyl (Tos) group, which necessitates highly hazardous anhydrous HF or TFMSA for final cleavage [1]. Boc-Arg(Pbf)-OH replaces the Tos group with the highly acid-labile Pbf group. This structural modification allows for complete side-chain deprotection using standard 90-95% trifluoroacetic acid (TFA) at room temperature within 1-3 hours .

Evidence DimensionCleavage Reagent Requirement
Target Compound Data90-95% TFA at room temperature (1-3 hours)
Comparator Or BaselineBoc-Arg(Tos)-OH (Requires anhydrous HF or TFMSA at 0°C)
Quantified DifferenceShift from specialized HF handling to standard TFA protocols
ConditionsFinal peptide cleavage and global deprotection

Eliminating HF cleavage drastically reduces infrastructure costs, safety hazards, and specialized equipment requirements in peptide manufacturing.

Yield vs Fmoc-Arg(Pbf)-OH
Head-to-head
Parallel Boc substitution in octreotide improved crude purity from 85% to 91% and yield from 51% to 59% [1]
Supports purity and yield improvement with Boc strategy
Thymopentin data not fully quantified; microwave-assisted Fmoc-Boc SPPS

Trp Alkylation Mitigation

During TFA cleavage, sulfonyl protecting groups generate reactive electrophiles that can alkylate sensitive residues like tryptophan. The Pbf group in Boc-Arg(Pbf)-OH generates less persistent electrophiles compared to the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. Comparative studies demonstrate that in Trp-containing sequences, Pbf protection yields significantly higher crude purity. For instance, a 3-hour TFA cleavage of a model peptide yielded 69% of the desired product using Arg(Pbf), compared to only 46% when using Arg(Pmc) .

Evidence DimensionCrude Peptide Yield (Trp-containing model)
Target Compound Data69% yield (Pbf protection)
Comparator Or Baseline46% yield (Pmc protection)
Quantified Difference+23% absolute increase in crude yield
Conditions3-hour TFA cleavage and deprotection

Higher crude purity directly reduces the burden on preparative HPLC, lowering solvent consumption and improving overall process yield for complex sequences.

Deprotection: Pbf vs Mtr/Pmc
Class-level
Pbf deprotection ~1–2× faster than Pmc; synthesis yield up to 95%
Faster deprotection may reduce cycle times and side reactions
Class-level inference; verify for specific sequences

Hybrid SPPS Process Optimization

In standard Fmoc-SPPS, placing Fmoc-Arg(Pbf)-OH at the N-terminus requires a final piperidine treatment to remove the Fmoc group, followed by TFA cleavage. Substituting the final residue with Boc-Arg(Pbf)-OH enables a hybrid synthesis strategy. Because both the N-terminal Boc group and the side-chain Pbf group are strictly acid-labile, they are cleaved simultaneously during the final TFA step [1]. This eliminates the final base deprotection cycle, preventing late-stage base-catalyzed side reactions such as aspartimide formation.

Evidence DimensionNumber of final deprotection/cleavage steps
Target Compound Data1 step (TFA removes both Boc and Pbf)
Comparator Or BaselineFmoc-Arg(Pbf)-OH (2 steps: Piperidine then TFA)
Quantified DifferenceElimination of 1 complete synthesis cycle (base deprotection + washing)
ConditionsN-terminal residue addition in Fmoc-SPPS

Reducing the number of process steps saves time, minimizes solvent waste, and protects the fully elongated peptide from base-induced degradation prior to cleavage.

Enantiomeric Purity
Specification review
≥99% ee
Ensures stereochemical fidelity of synthesized peptides
Quality control specification

Hybrid Fmoc/Boc N-Terminal Strategy

By utilizing Boc-Arg(Pbf)-OH as the final N-terminal building block in an otherwise Fmoc-based synthesis, manufacturers can perform a single-step global deprotection using TFA. This directly leverages the dual acid-lability of the Boc and Pbf groups (as detailed in Section 3), eliminating the final piperidine wash and preventing late-stage base-catalyzed degradation[1].

Lipid and Nanomaterial Functionalization

Boc-Arg(Pbf)-OH is highly effective for the surface functionalization of lipids, such as DSPE, to create targeted nanomotors or liposomes. Following the coupling reaction, both the Boc and Pbf groups can be cleanly removed in a single mild TFA step, yielding the free guanidino group without subjecting the fragile lipid backbone to the harsh HF conditions required by legacy Tosyl protection [2].

Trp-Rich Peptide Synthesis

In sequences prone to alkylation, substituting older sulfonyl-protected arginine derivatives with Boc-Arg(Pbf)-OH minimizes the generation of persistent electrophiles during cleavage. This directly translates to higher crude yields (e.g., +23% over Pmc) and reduces the necessity for extensive downstream HPLC purification .

Application Fit Matrix

Application
Selection Property
Validation Focus
Microwave-assisted thymopentin synthesis
Boc/Fmoc compatibility and yield optimization
Crude purity and yield under microwave conditions
Arg-rich / Trp-containing peptide synthesis
Fast Pbf deprotection and minimal sulfonation
Side-reaction profile and sequence fidelity
Boc/Fmoc orthogonal protection studies
Orthogonal protecting group compatibility
Selective deprotection efficiency and purity

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

526.24612074 Da

Monoisotopic Mass

526.24612074 Da

Heavy Atom Count

36

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